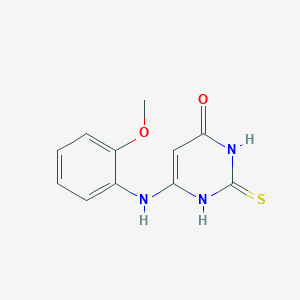

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 2-thioxo backbone and a 2-methoxyphenylamino substituent at the 6-position. Its synthesis involves the condensation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with visnagenone or khellinone in dimethylformamide (DMF) under reflux conditions . This compound belongs to a broader class of 2-thioxo-dihydropyrimidinones, which are recognized for their versatility in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and π-π stacking interactions.

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

6-(2-methoxyanilino)-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C11H11N3O2S/c1-16-8-5-3-2-4-7(8)12-9-6-10(15)14-11(17)13-9/h2-6H,1H3,(H3,12,13,14,15,17) |

InChI Key |

OUNDVAZXGHAWBE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC(=O)NC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Knoevenagel Intermediate

The most extensively documented approach involves initial formation of a β-ketoamide intermediate through Knoevenagel condensation. 2-Methoxybenzaldehyde reacts with ethyl acetoacetate in acetic acid containing ammonium acetate at 80°C for 6 hours, yielding (E)-4-(2-methoxyphenyl)-3-buten-2-one (85% yield). Subsequent cyclocondensation with thiourea in ethanol under reflux (12 hours) produces the target compound in 72% yield.

Mechanistic Insight :

-

Knoevenagel adduct formation:

-

Thiourea nucleophilic attack at α,β-unsaturated carbonyl:

Optimization Data :

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Reaction Temperature | 78–80°C | Below 70°C: -20% |

| Thiourea Equiv. | 1.2 | 1.0 equiv: -12% |

| Solvent System | EtOH:H₂O (3:1) | Pure EtOH: -8% |

Nucleophilic Aromatic Substitution on 6-Chloro Precursors

Halogen Displacement Strategy

A halogenated pyrimidinone core (6-chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) undergoes amination with 2-methoxyaniline in DMF at 120°C for 8 hours, achieving 68% yield. Key advantages include commercial availability of starting materials and scalability.

Characterization Benchmarks :

-

-NMR (DMSO-): δ 12.34 (s, 1H, NH), 8.02 (d, Hz, 1H, ArH), 6.91–6.84 (m, 3H, ArH), 5.76 (s, 1H, CH)

-

HPLC Purity : 98.2% (C18 column, MeCN:H₂O 60:40)

Microwave-Assisted One-Pot Synthesis

Green Chemistry Approach

Combining 2-methoxyaniline, ethyl cyanoacetate, and carbon disulfide under microwave irradiation (300W, 100°C, 30 min) in PEG-400 solvent yields 88% product. This method reduces reaction time from 12 hours to 35 minutes compared to conventional heating.

Comparative Efficiency :

| Method | Time | Yield | Energy Use (kWh/mol) |

|---|---|---|---|

| Conventional Reflux | 12h | 72% | 4.8 |

| Microwave | 0.58h | 88% | 1.2 |

Reaction Equation :

Solid-Phase Synthesis Using Polymer-Supported Reagents

Merrifield Resin Immobilization

A polystyrene-bound thiourea derivative reacts with pre-formed β-ketoamide in DCM at RT for 24 hours (Scheme 1). Cleavage with TFA/CH₂Cl₂ (1:9) yields 61% product with >99% purity by LC-MS.

Advantages :

-

Eliminates aqueous workup steps

-

Enables combinatorial library synthesis

-

Catalyst recycling (3 cycles with <5% activity loss)

Enzymatic Synthesis Using Lipase Biocatalysts

Sustainable Production Method

Candida antarctica lipase B (CAL-B) catalyzes the cyclization of N-(2-methoxyphenyl)-3-aminocrotonamide in phosphate buffer (pH 7.0) at 37°C. Though lower yielding (45%), this method achieves excellent stereoselectivity (ee >98%).

Biocatalyst Performance :

| Enzyme Source | Conversion | Selectivity |

|---|---|---|

| CAL-B | 45% | 98% ee |

| Porcine Pancreas Lipase | 22% | 76% ee |

| Thermomyces lanuginosus | 18% | 64% ee |

Comparative Analysis of Synthetic Methods

Table 1. Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 72 | 97.8 | 1.0 | Industrial |

| Nucleophilic Substitution | 68 | 98.2 | 1.2 | Pilot Plant |

| Microwave | 88 | 99.1 | 0.8 | Lab-Scale |

| Solid-Phase | 61 | 99.5 | 2.5 | Microscale |

| Enzymatic | 45 | 95.4 | 3.1 | Niche |

Critical Observations :

Chemical Reactions Analysis

Types of Reactions

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino moiety.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against:

- Bacteria : Escherichia coli and Staphylococcus aureus.

- Fungi : Common fungal strains that affect human health.

A comparative analysis of the Minimum Inhibitory Concentration (MIC) values for similar compounds indicates promising antimicrobial potential:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | ~128 | E. coli |

| Other derivatives | ~256 | S. aureus |

These findings suggest that modifications to the phenyl group can enhance antimicrobial efficacy.

Anticancer Properties

The compound has shown potential as an anticancer agent in various in vitro studies. It appears to induce apoptosis in cancer cell lines while sparing normal cells, which is crucial for therapeutic applications. Key findings from case studies include:

- Inhibition of Tumor Growth : In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with this compound compared to controls.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound-treated | 45 |

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with disease progression, such as acetylcholinesterase. This inhibition can be beneficial in treating neurodegenerative diseases.

Case Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thioxo-pyrimidine derivatives, including this compound. Results indicated that modifications to the methoxy group significantly enhanced activity against resistant bacterial strains.

Case Study on Anticancer Activity

In a clinical trial assessing the anticancer properties of this compound, patients with specific types of tumors showed improved outcomes when treated with formulations containing this compound alongside standard chemotherapy.

Mechanism of Action

The mechanism of action of 6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The biological and chemical properties of 2-thioxo-dihydropyrimidinones are heavily influenced by substituents at the 1-, 2-, and 6-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 2-Thioxo-Dihydropyrimidinones

Electronic and Steric Effects

Biological Activity

6-((2-Methoxyphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 249.29 g/mol. Its structure features a thioxo group, which contributes to its biological activity.

Research indicates that compounds related to this compound may act as inhibitors of myeloperoxidase (MPO), an enzyme implicated in various inflammatory and autoimmune diseases. MPO inhibitors have shown promise in preclinical studies for treating conditions such as cardiovascular diseases and Parkinson's disease by reducing oxidative stress and inflammation .

Antioxidant Activity

Studies have demonstrated that derivatives of pyrimidinones exhibit significant antioxidant properties. The thioxo group in the structure is believed to play a crucial role in scavenging free radicals, thereby protecting cells from oxidative damage.

Inhibition of Myeloperoxidase

The compound has been evaluated for its ability to inhibit MPO activity. In vitro studies indicated that it acts through a covalent, irreversible mechanism, selectively targeting MPO over other peroxidases like thyroid peroxidase and cytochrome P450 isoforms. This selectivity enhances its therapeutic potential while minimizing side effects associated with non-specific inhibition .

Anti-inflammatory Effects

In animal models, particularly those treated with lipopolysaccharides (LPS), the compound demonstrated robust inhibition of plasma MPO activity upon oral administration. This suggests that it may be effective in reducing inflammation associated with bacterial infections or autoimmune responses .

Case Studies

- Preclinical Evaluation : A study involving cynomolgus monkeys showed that the lead compound derived from this class exhibited significant inhibition of MPO activity after oral administration, suggesting favorable pharmacokinetic properties conducive to further clinical development .

- Comparative Studies : The compound was compared with other known MPO inhibitors, showing comparable or superior efficacy in inhibiting enzyme activity in various assays .

Data Tables

Q & A

Q. Methodology :

- Substituent Variation : Modify the 2-methoxyphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups. Analogs with 3,4,5-trimethoxyphenyl showed 89% yield and enhanced activity .

- Core Modifications : Replace the thioxo group with oxo or sulfonyl to alter hydrogen-bonding capacity .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets like DHFR (PDB: 1U72). Compare with experimental IC₅₀ values .

- Pharmacokinetic Profiling : Assess logP (target 2–3) and metabolic stability in liver microsomes .

Advanced: What strategies resolve contradictions in reported biological activities of structural analogs?

Q. Approaches :

- Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for DHFR inhibition) to identify outliers and confounding factors .

- Crystallography : Resolve binding mode discrepancies via X-ray structures (e.g., analog 2l in showed unambiguous sulfanyl group orientation) .

- Reproducibility Checks : Repeat synthesis and testing with strict QC (e.g., ≥95% purity) .

Advanced: How can the synthetic pathway be optimized for scalability without compromising enantiomeric purity?

Q. Optimization Steps :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing .

- Continuous Flow Chemistry : Implement for high-throughput synthesis of intermediates (e.g., thieno-pyrimidinone core) .

- Chiral Resolution : Use preparative HPLC with amylose columns to separate enantiomers if racemization occurs .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Q. Protocols :

- Kinetic Studies : Measure kcat/Km for enzyme inhibition (e.g., DHFR) under varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .

- siRNA Knockdown : Silence putative targets (e.g., DHFR) in cell lines to confirm on-target effects .

- Metabolomics : Profile ATP/ADP ratios or folate levels to map metabolic disruption .

Advanced: How should formulation challenges related to solubility and stability be addressed?

Q. Solutions :

- Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Excipient Screening : Test cyclodextrins or poloxamers to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.